6-Ethoxy-benzo[b]thiophen-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
22546-96-9 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
6-ethoxy-1-benzothiophen-3-ol |
InChI |
InChI=1S/C10H10O2S/c1-2-12-7-3-4-8-9(11)6-13-10(8)5-7/h3-6,11H,2H2,1H3 |
InChI Key |
IKSIVAMIINQNBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CS2)O |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 6 Ethoxy Benzo B Thiophen 3 Ol and Its Analogs
Diverse Strategies for Constructing the Benzo[b]thiophen-3-ol Core Structure
The construction of the benzo[b]thiophen-3-ol ring system can be achieved through a variety of synthetic routes, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions. These methods range from classical cyclization reactions to modern transition metal-catalyzed processes.
One-Step Annulation Procedures from Precursors (e.g., Substituted Mercaptobenzoates and α-Halo Ketones)
A highly efficient and straightforward approach for the synthesis of 2-aroylbenzo[b]thiophen-3-ols involves a one-pot reaction between a substituted mercaptobenzoic acid and an α-bromo ketone. nih.gov This method provides direct access to the benzo[b]thiophen-3-ol core in high yields.
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dimethylformamide (DMF) at room temperature. nih.gov The proposed mechanism involves an initial S-alkylation of the mercaptobenzoate with the α-bromo ketone, followed by an intramolecular cyclization to form the thiophene (B33073) ring. nih.gov This one-step process is advantageous due to its simplicity, mild reaction conditions, and the ready availability of the starting materials.
One specific example is the reaction of 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones. nih.gov This reaction proceeds smoothly to afford the corresponding 2-aroylbenzo[b]thiophen-3-ols. nih.gov The versatility of this method allows for the synthesis of a wide range of analogs with different substitution patterns on the aroyl group, which is crucial for structure-activity relationship studies in drug discovery.
Table 1: One-Step Synthesis of 2-Aroylbenzo[b]thiophen-3-ols
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| 2-Mercaptobenzoic acid | Aryl bromomethyl ketone | Triethylamine | DMF | Room Temperature | 2-Aroylbenzo[b]thiophen-3-ol | nih.gov |
Cyclization Reactions via Oxidative Pathways
Oxidative cyclization represents another important strategy for the synthesis of the benzo[b]thiophene core. These reactions often involve the formation of a key C-S bond through an oxidative process, leading to the fused ring system.
One such method involves the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes. nih.gov This reaction can be coupled with a deprotection and alkoxycarbonylation sequence to yield benzo[b]thiophene-3-carboxylic esters under aerobic conditions. nih.gov The process is catalyzed by a simple PdI₂/KI system and utilizes oxygen from the air as the oxidant. nih.gov
Another approach utilizes iodine as a catalyst in a cascade reaction of substituted thiophenols with alkynes. organic-chemistry.orgthieme-connect.com This metal-free method proceeds under solvent-free conditions, with di-tert-butyl peroxide (DTBP) often employed as the oxidant. organic-chemistry.org The reaction is believed to proceed through a free-radical pathway. organic-chemistry.org These oxidative methods are attractive due to their efficiency and the use of readily available starting materials.
Acid-Catalyzed Intramolecular Cyclization and Rearrangement Processes
Acid-catalyzed reactions provide a classic yet effective means for the construction of the benzo[b]thiophene skeleton. These reactions typically involve the intramolecular cyclization of a suitably functionalized precursor, driven by the presence of a strong acid.
A notable example is the Friedel-Crafts acylation of benzothiophenes, which, while a common method for introducing acyl groups, often requires harsh conditions and excess Lewis acids like AlCl₃. beilstein-journals.org A more environmentally benign approach involves the use of trifluoroacetic anhydride (B1165640) (TFAA) in the presence of phosphoric acid to mediate the acylation of benzothiophene (B83047) with carboxylic acids. beilstein-journals.org This method generates acyl trifluoroacetates in situ, which then participate in the C-C bond-forming reaction under solvent-free conditions. beilstein-journals.org
Intramolecular cyclization of precursors such as S-aryl-α-mercaptoketones can also be promoted by acid catalysts to yield the benzo[b]thiophen-3-ol core. The acid facilitates the electrophilic attack of a carbonyl group onto the aromatic ring, leading to the fused heterocyclic system.
Transition Metal-Catalyzed Condensation and C-H Activation Approaches
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the benzo[b]thiophene core is no exception. Catalysts based on palladium, rhodium, and copper have been extensively used to facilitate these transformations with high efficiency and selectivity.
Copper-catalyzed methods are particularly prevalent. Domino processes have been developed for the synthesis of 2-acylbenzo[b]thiophenes from 2-iodoketones using a copper catalyst and a sulfur surrogate like xanthate. rsc.orgrsc.org Another copper-promoted method involves the hydration and annulation of 2-fluorophenylacetylene derivatives to afford benzo[b]thiophenes. beilstein-journals.org Sequential copper-catalyzed intermolecular C–S bond formation followed by palladium-catalyzed intramolecular arene–alkene coupling has also been reported for the synthesis of 2,3-substituted benzo[b]thiophenes. acs.orgnih.gov
Rhodium-catalyzed reactions have also been employed, such as a three-component coupling of arylboronic acids, alkynes, and elemental sulfur to produce benzo[b]thiophenes. osaka-u.ac.jpresearchgate.netresearchgate.net This reaction proceeds with high regioselectivity through a sequence of alkyne insertion, C–H activation, and sulfur atom transfer. osaka-u.ac.jpresearchgate.netresearchgate.net
Palladium-catalyzed reactions are widely used for C-H activation and cross-coupling to form the benzo[b]thiophene ring. For instance, the palladium-catalyzed direct synthesis of benzo[b]thiophenes from thioenols has been achieved. rsc.org Furthermore, palladium-catalyzed intramolecular oxidative C–H/C–H cross-coupling of benzo[b]thiophene derivatives can lead to more complex fused heterocycles. ccspublishing.org.cn
Table 2: Examples of Transition Metal-Catalyzed Synthesis of Benzo[b]thiophene Analogs
| Catalyst Type | Precursors | Key Reaction Type | Reference |
|---|---|---|---|
| Copper | 2-Iodoketones, Xanthate | Domino C-S Bond Formation | rsc.org |
| Rhodium | Arylboronic acids, Alkynes, Elemental Sulfur | Three-Component Coupling / C-H Activation | osaka-u.ac.jpresearchgate.netresearchgate.net |
| Palladium | Thioenols | Direct C-H Arylation | rsc.org |
| Palladium/Copper | 1,3-Monothiodiketones, o-Bromoiodoarenes | Sequential C-S Coupling and Heck Reaction | acs.orgnih.gov |
Pyrolytic and High-Temperature Synthetic Pathways
Pyrolytic and high-temperature reactions offer a distinct approach to the synthesis of stable aromatic heterocycles like benzo[b]thiophenes, often proceeding through highly reactive intermediates. Flash vacuum pyrolysis (FVP) is a technique that involves heating a substrate under high vacuum, allowing for the study and isolation of products from unimolecular reactions.
FVP has been utilized in the synthesis of benzo[b]thiophene-containing systems. For example, the FVP of 2-acetyl-3-azido Current time information in Bangalore, IN.benzothiophene at high temperatures can lead to the formation of a heteroindoxyl, demonstrating the utility of this method for constructing complex fused systems. arkat-usa.org The synthesis of benzothieno[3,2-b]benzofuran has also been achieved through flash vacuum pyrolysis. researchgate.netrsc.org
More classical high-temperature methods include the reaction of simple hydrocarbons with sulfur. For instance, the reaction of butane (B89635) with sulfur at 500-600°C over a mixed metal oxide catalyst can produce thiophene and its alkylated derivatives. google.com While less controlled than modern methods, these high-temperature syntheses highlight the fundamental reactivity that leads to the formation of the thiophene ring.
Microwave-Assisted and Green Chemistry Synthetic Protocols
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis and green chemistry principles have been successfully applied to the synthesis of benzo[b]thiophenes.
Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased yields, and cleaner reactions. The synthesis of various benzo[b]thiophene derivatives has been achieved using microwave irradiation, often under solvent-free conditions. researchgate.net For example, the aza-Michael addition of functionalized arylpiperazines to benzo[b]thiophen-2-yl-propenones can be efficiently carried out using this technique. researchgate.net
Green chemistry protocols focus on the use of non-toxic solvents, renewable starting materials, and atom-economical reactions. A facile synthesis of 2-substituted benzo[b]thiophen-3-ols has been reported using water as the sole medium, highlighting a significant step towards a more sustainable process. tandfonline.com Additionally, the use of recyclable nanocatalysts, such as ZnO nanorods, has been shown to be effective for the synthesis of thiophene derivatives under solvent-free conditions at room temperature. bohrium.com Metal-free, iodine-catalyzed syntheses of benzothiophenes under solvent-free conditions also represent a greener alternative to traditional metal-catalyzed methods. organic-chemistry.orgthieme-connect.com These approaches not only reduce the environmental impact but also often simplify the purification process.
Halogen-Promoted Cyclization Techniques (e.g., Iodine-Mediated)
Halogen-mediated cyclization, particularly using iodine, represents a powerful and versatile strategy for the construction of the benzo[b]thiophene ring system. This method generally involves an electrophilic iodocyclization mechanism. Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide an efficient and economical route to various benzothiophene derivatives under metal- and solvent-free conditions. organic-chemistry.org
A common approach involves the reaction of ortho-alkynylthioanisoles or related substrates, which undergo an electrophilic attack by an iodine species. This initiates a 5-endo-dig cyclization to form a five-membered thiophene ring. researchgate.net The resulting intermediate can then be further manipulated. For instance, α-substituted 2-(1-phenylethylthio)styrenes undergo a 5-endo cyclization when treated with iodine and sodium hydrogencarbonate, yielding 3-substituted benzo[b]thiophenes in fair to good yields. researchgate.net
The reaction conditions for iodine-mediated cyclizations can be tuned to control the final product. Depending on the workup or additives, different functionalities can be installed on the benzothiophene core. rsc.org For example, varying the conditions after an initial iodine-mediated cyclization can lead to acyl-substituted or alkenylated benzothiophenes. rsc.org This tunability makes it a highly attractive method for generating a library of diverse benzo[b]thiophene analogs. morressier.com
| Starting Material Type | Reagent/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Substituted Thiophenols and Alkynes | Iodine (catalyst) | Metal- and solvent-free | Substituted Benzo[b]thiophenes | organic-chemistry.org |
| α-Substituted 2-(1-phenylethylthio)styrenes | Iodine, NaHCO₃ | Acetonitrile, Room Temp | 3-Substituted Benzo[b]thiophenes | researchgate.net |
| Products of sulfoxide-directed cross-coupling | Iodine | Tunable (e.g., eliminative) | Acyl- or Alkenyl-substituted Benzo[b]thiophenes | rsc.org |
| Thioamides of 2-arylacetic acids | Hypervalent Iodine Reagent | Mild, metal-free | 2-Aminobenzo[b]thiophenes | thieme-connect.com |
Demethylation and Dealkylation Processes for Analogous Benzo[b]thiophenes
The synthesis of hydroxylated benzo[b]thiophenes, including the target molecule 6-ethoxy-benzo[b]thiophen-3-ol, often proceeds via an alkoxy-protected precursor. Consequently, the dealkylation, and specifically demethylation, of the corresponding alkoxy-benzo[b]thiophenes is a crucial final step.
A widely used reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). This strong Lewis acid effectively removes methyl groups to furnish the free phenol. This method was employed in the synthesis of certain fluorene (B118485) bis[2,3-b;6,7-b]benzo[d]thiophene derivatives, where a demethylation step was carried out using BBr₃. academie-sciences.fr
An alternative process involves the use of thiol compounds to effect demethylation. A patented method describes the preparation of 6-hydroxy-2-(4-hydroxyphenyl)-benzo[b]thiophenes by dealkylating the corresponding 6-alkoxy derivatives. google.com This process can utilize an essentially odorless thiol compound, 2-methyl-5-t-butyl benzenethiol, offering a practical advantage over more volatile and odorous thiols. The reaction is typically carried out at temperatures ranging from 30 °C to 100 °C for 1 to 24 hours. google.com A significant molar excess of the thiol is often required for efficient demethylation. google.com This method can be performed in the same reaction vessel following an acylation step, streamlining the synthetic sequence. google.com
Regioselective Synthesis and Directed Functionalization of the this compound Framework
Site-Selective C-H Functionalization (e.g., β-Arylation of the Thiophene Ring)
Direct C-H functionalization has emerged as a powerful tool for the efficient modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.govacs.org For benzo[b]thiophenes, controlling the regioselectivity of arylation is a significant challenge, as reactions can occur at the C2 (α) or C3 (β) position. While α-arylation is more common, methods for achieving selective β-arylation are of high interest.
A significant breakthrough was the development of a room-temperature, regioselective β-arylation of benzo[b]thiophenes using aryl iodides as coupling partners. nih.govacs.org This method is operationally simple and tolerates a wide range of functional groups due to its mild conditions. nih.gov Mechanistic studies suggest the reaction proceeds through a concerted carbo-palladation across the thiophene double bond, rather than a typical electrophilic aromatic substitution, which would favor the α-position. nih.govacs.org
The choice of catalyst and additives is critical for controlling the site-selectivity. For example, a dinuclear palladium complex has been shown to be effective for the β-selective arylation of benzothiophene, with the addition of silver acetate (B1210297) being crucial for high yield and selectivity. clockss.org In contrast, using the same catalyst with silver sulfonate additives switched the selectivity to favor α-arylation in the related benzofuran (B130515) system. clockss.org
| Substrate | Coupling Partner | Catalyst System | Key Additive/Solvent | Selectivity | Reference |
|---|---|---|---|---|---|
| Benzo[b]thiophene | Aryl Iodide | Pd(OAc)₂ / SPhos | Ag₂CO₃ | β-Arylation | nih.gov |
| Benzo[b]thiophene | Aryl Iodide | Dinuclear Palladium Complex 1 | AgOAc | β-Arylation | clockss.org |
| Thiophene | Iodoarene | PdCl₂ / P[OCH(CF₃)₂]₃ | - | β-Arylation | nih.govacs.org |
| Benzo[b]thiophene S-oxide | Phenol | Metal-free (Tf₂O) | - | C3-Arylation | researchgate.net |
Strategic Manipulation of the C3-Hydroxyl and C6-Ethoxy Substituents
The C3-hydroxyl and C6-ethoxy groups on the benzo[b]thiophene scaffold are not merely passive substituents; they play a crucial role in directing the reactivity and enabling strategic functionalization of the molecule. The electronic nature of these groups—the electron-donating character of the ethoxy group and the versatile reactivity of the hydroxyl group—can be leveraged in multi-step syntheses.
The hydroxyl group at the C3 position can act as a directing group for subsequent reactions. For example, in related phenolic systems, hydroxyl groups are known to direct ortho-metalation, facilitating the introduction of electrophiles at adjacent positions. While direct application to the C3-hydroxy-benzo[b]thiophene is specific, the principle of leveraging existing functional groups is a cornerstone of modern synthesis. nih.gov
Synthetic Routes to Derivatized this compound Scaffolds
Esterification and Etherification of the Hydroxyl Group
The C3-hydroxyl group of this compound is a prime site for derivatization to explore structure-activity relationships or to modify the physicochemical properties of the molecule. Standard organic transformations such as esterification and etherification can be readily applied.
Esterification can be accomplished by reacting the hydroxyl group with an acyl chloride or a carboxylic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. Alternatively, carboxylic acids can be coupled directly using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Etherification of the C3-hydroxyl group is commonly achieved via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A notable example in a closely related system is the synthesis of a potent selective estrogen receptor modulator, which involved the formation of a C3-phenoxy ether linkage on a 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene core. acs.org This highlights the feasibility and importance of etherification at this position for creating complex derivatives. The use of greener solvents, such as dimethyl carbonate (DMC), has also been explored for esterification and etherification reactions, offering more environmentally benign alternatives to traditional solvents. rsc.org
Direct Modification of the Thiophene Ring (e.g., C2-Position)
The C2-position of the benzo[b]thiophene core is a key site for introducing structural diversity, which can significantly influence the biological activity of the resulting molecules. rsc.org Advanced synthetic methodologies have been developed to achieve selective functionalization at this position.
One prominent strategy involves the palladium-catalyzed C-H activation for direct arylation. This approach allows for the formation of a C-C bond between the C2-position of the benzo[b]thiophene and an aryl partner. For instance, π-extension reactions of benzo[b]thiophenes with compounds like 9,9-dimethyldibenzosiloles can be achieved using a palladium/o-chloranil catalytic system to produce C2-arylated fused heteroarenes in a single step. ccspublishing.org.cn Kinetic studies on the direct arylation of benzo[b]thiophene have provided evidence for a Heck-type pathway, involving a carbopalladation step onto the C2–C3 double bond of the thiophene ring. acs.org
Another powerful method is the one-pot synthesis of 2-aroyl-benzo[b]thiophen-3-ols. This reaction proceeds by reacting a substituted 2-mercaptobenzoic acid with an appropriate aryl bromomethyl ketone in the presence of a base like triethylamine. rsc.orgrsc.org The reaction likely occurs through an SN2-type nucleophilic attack of the thiol group, followed by an in situ intramolecular cyclization to yield the 2-aroyl-benzo[b]thiophen-3-ol scaffold in high yields. rsc.orgresearchgate.net This method provides direct access to analogs with a ketone linkage at the C2 position.
Furthermore, electrophilic cyclization reactions offer a route to C2-substituted benzo[b]thiophenes. For example, 2-alkynyl thioanisoles can undergo electrophilic cyclization to generate 3-halobenzo[b]thiophenes, which can then be further modified. nih.gov While this primarily functionalizes the C3-position, related strategies can be adapted for C2 modification. Sonogashira cross-coupling reactions of halogenated benzo[b]thiophenes are also employed to introduce alkynyl groups at the C2 position, which can then be subjected to further transformations. researchgate.net
| Methodology | Reagents & Conditions | C2-Substituent Introduced | Key Findings | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, o-chloranil, 9,9-dimethyldibenzosiloles | Aryl | Enables direct π-extension and formation of C2-arylbenzo[b]thiophenes in a single step. | ccspublishing.org.cn |
| One-Pot Aroylation | 2-Mercaptobenzoic acid, aryl bromomethyl ketones, triethylamine, DMF | Aroyl | Efficient, base-catalyzed one-pot synthesis with yields ranging from 45–87% for various substituted analogs. | rsc.orgrsc.org |
| Heck-type Arylation | Pd(OAc)₂, Ag₂CO₃, Aryl Iodide | Aryl | Kinetic studies confirm a carbopalladation mechanism for C-H arylation. | acs.org |
| Sonogashira Coupling | Halogenated benzo[b]thiophene, terminal alkyne, Pd catalyst, Cu(I) cocatalyst | Alkynyl | Effective for introducing carbon-carbon triple bonds at the C2-position for further functionalization. | researchgate.net |
Substituent Introduction on the Fused Benzene (B151609) Ring
Functionalization of the fused benzene ring of the benzo[b]thiophene system is crucial for modulating the physicochemical and pharmacokinetic properties of the molecule. The introduction of substituents such as the 6-ethoxy group is a key step in the synthesis of the target compound and its analogs.
The synthesis of specifically substituted benzo[b]thiophenes often begins with appropriately substituted starting materials. For example, the synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) can be achieved via an acid-catalyzed intramolecular cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone. google.com This highlights a common strategy where the substitution pattern on the benzene ring is pre-determined by the choice of the initial phenyl-containing reactant.
Modern synthetic methods also allow for the late-stage functionalization of the benzene portion of the benzo[b]thiophene core. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, substituents can be introduced via Suzuki or Stille coupling reactions if a halo-substituent is present on the benzene ring.
Moreover, Friedel-Crafts type reactions can be used to introduce acyl or alkyl groups onto the aromatic ring, although regioselectivity can be a challenge. The specific position of substitution is directed by the existing groups on the ring and the reaction conditions. For the synthesis of 6-ethoxy analogs, a key starting material would be a phenol- or anisole-derivative that carries the desired substitution pattern prior to the construction of the thiophene ring. For instance, the synthesis of raloxifene, a complex benzo[b]thiophene derivative, involves building the molecule from a 6-hydroxy substituted core, which is then further elaborated. google.com The introduction of an allyl group at the C4-position of a benzo[b]thiophene has also been demonstrated, showcasing the possibility of alkylation on the benzene ring. beilstein-journals.org
| Methodology | Typical Starting Material | Substituent Introduced | Reaction Type | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Substituted α-(phenylthio)acetophenone | Methoxy (B1213986), Hydroxy | Acid-catalyzed cyclization/rearrangement | google.com |
| Alkylation | (2-(4-methylphenyl)benzo[b]thiophen-3-yl)methanol | Allyl (at C4) | Multi-step sequence involving phosphonylation and rearrangement | beilstein-journals.org |
| O-Alkylation | 6-hydroxybenzo[b]thiophene derivative | Alkyl, Arylalkoxy | Williamson ether synthesis | google.com |
| Suzuki-Miyaura Coupling | Halo-benzo[b]thiophene | Aryl, Vinyl | Palladium-catalyzed cross-coupling | researchgate.net |
Comprehensive Spectroscopic and Crystallographic Structural Characterization of 6 Ethoxy Benzo B Thiophen 3 Ol Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 6-Ethoxy-benzo[b]thiophen-3-ol.
The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The ethoxy group should produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The aromatic region would display signals for the protons on the fused benzene (B151609) ring, with their multiplicity and coupling constants dependent on their substitution pattern. A singlet corresponding to the hydroxyl (-OH) proton is also anticipated, though its chemical shift can be variable and concentration-dependent.
The ¹³C NMR spectrum provides information on all unique carbon atoms. The spectrum for this compound would show ten distinct signals. The ethoxy group carbons would appear in the upfield region, while the eight carbons of the benzo[b]thiophene core would resonate in the downfield aromatic region. The carbon bearing the hydroxyl group (C3) and the carbon attached to the ethoxy group (C6) would have characteristic chemical shifts influenced by the oxygen atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₂CH₃ | 1.4 - 1.5 | Triplet (t) | ~7.0 |
| -OCH₂ CH₃ | 4.0 - 4.2 | Quartet (q) | ~7.0 |
| Ar-H (H4, H5, H7) | 6.8 - 7.8 | Multiplets (m) | - |
| Thiophene-H (H2) | 7.0 - 7.3 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂CH₃ | 14 - 16 |
| -OCH₂ CH₃ | 63 - 65 |
| Aromatic/Thiophene (B33073) Carbons (C2, C4, C5, C7) | 105 - 130 |
| Bridgehead Carbons (C3a, C7a) | 130 - 145 |
While 1D NMR provides initial assignments, two-dimensional (2D) NMR experiments are crucial for unambiguous confirmation of the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a cross-peak between the methyl and methylene protons of the ethoxy group would be expected, confirming their connectivity. It would also help delineate the coupling relationships between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton's signal in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons of the ethoxy group to the C6 carbon of the benzene ring, confirming the position of the ethoxy substituent.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations for the ether and hydroxyl groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ range. The presence of the benzothiophene (B83047) core can also be supported by specific skeletal vibrations. mdpi.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (ethoxy) | 2850 - 2980 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (ether, phenol) | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
For this compound (C₁₀H₁₀O₂S), the expected exact mass is approximately 194.0401 g/mol . HRMS analysis would confirm this elemental formula. The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 194. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group or parts of it. nih.gov Key fragmentation steps might include:
Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z 166.
Cleavage of the ethyl group (•C₂H₅, 29 Da), resulting in a fragment at m/z 165.
Cleavage of the ethoxy radical (•OC₂H₅, 45 Da), yielding a fragment at m/z 149.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 194 | [M]⁺˙ (Molecular Ion) |
| 166 | [M - C₂H₄]⁺˙ |
| 165 | [M - C₂H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It provides insight into the electronic structure and conjugation within the molecule.
The benzothiophene ring system is an extended chromophore. The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) is expected to show multiple absorption bands. These bands arise from π→π* transitions within the conjugated aromatic system. The presence of the hydroxyl and ethoxy groups, which act as auxochromes, can cause a shift in the absorption maxima (λ_max) compared to the unsubstituted benzothiophene core.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Predicted λ_max Range (nm) |
|---|---|
| π → π* | 220 - 250 |
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. uhu-ciqso.es If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com
Table 6: Structural Parameters Obtainable from SC-XRD for this compound
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Space Group | Crystal symmetry |
| Atomic Coordinates | Precise 3D position of each non-hydrogen atom |
| Bond Lengths | Exact distances between bonded atoms (e.g., C-C, C-O, C-S) |
| Bond Angles | Angles between adjacent bonds (e.g., C-O-C, C-S-C) |
| Torsion Angles | Dihedral angles defining molecular conformation |
Elemental Analysis for Empirical Formula Validation and Purity Assessment
Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This analytical method determines the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a sample. By comparing these experimentally determined percentages with the theoretically calculated values derived from the proposed molecular formula, researchers can validate the elemental composition and assess the purity of the synthesized analogs of this compound.
In the characterization of benzo[b]thiophen-3-ol derivatives, elemental analysis serves as a crucial checkpoint to confirm that the intended chemical transformation has occurred and that the final product is free from significant impurities. For a series of synthesized benzo[b]thiophen-3-ol analogs, elemental analyses were performed, and the results consistently demonstrated a close correlation between the found and calculated values, typically falling within the acceptable analytical error margin of ±0.4%. unich.ittandfonline.com This high degree of accuracy confirms the successful synthesis and high purity of the target molecules. unich.ittandfonline.com
The theoretical elemental composition for the parent compound, this compound, is derived from its molecular formula, C₁₀H₁₀O₂S. While specific experimental data for this exact compound is not detailed in the provided research, the methodology is consistently applied to its analogs.
Detailed Research Findings
Research conducted on various analogs provides concrete evidence of this validation process. For instance, the analysis of (4-Bromophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone, a related derivative, yielded experimental values that were in excellent agreement with the calculated percentages for its empirical formula, C₁₅H₉BrO₂S. unich.it Similar precision was observed in the analysis of other complex derivatives, including amidino-substituted benzothiazoles and benzo[b]thiophenes, further underscoring the reliability of this technique for structural confirmation. nih.gov
The data presented in the following tables showcase the results for several representative analogs, illustrating the congruence between theoretical and experimental findings.
Table 1: Elemental Analysis Data for Benzo[b]thiophen-3-ol Analogs and Related Derivatives
| Compound/ID | Molecular Formula | Element | Calculated (%) | Found (%) | Source |
| (4-Bromophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone | C₁₅H₉BrO₂S | C | 54.07 | 54.10 | unich.it |
| H | 2.72 | 2.76 | unich.it | ||
| 2-(Benzo[b]thiophen-2-yl)-6-chloro-N-imidoyl-benzothiazole | C₁₉H₁₆ClN₃S₂ | C | 59.13 | 59.19 | nih.gov |
| H | 4.18 | 4.06 | nih.gov | ||
| N | 10.89 | 10.98 | nih.gov | ||
| 2-(Benzothiazol-2-yl)-6-chloro-N-imidoyl-benzothiazole | C₁₈H₁₅ClN₄S₂ | C | 55.88 | 55.99 | nih.gov |
| H | 3.91 | 3.78 | nih.gov | ||
| N | 14.48 | 14.56 | nih.gov | ||
| N-(6-(3-Cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide | C₁₇H₁₁F₃N₃OS | C | 56.52 | 56.60 | mdpi.com |
| H | 2.78 | 2.77 | mdpi.com | ||
| N | 11.62 | 11.57 | mdpi.com |
Mechanistic Investigations and Chemical Reactivity of the Benzo B Thiophen 3 Ol System
Reaction Mechanism Elucidation in the Synthesis of 6-Ethoxy-benzo[b]thiophen-3-ol
The construction of the this compound framework is typically achieved through annulation strategies that build the thiophene (B33073) ring onto a pre-functionalized benzene (B151609) precursor. A common and mechanistically insightful route involves the reaction of a substituted thiophenol with an α-halo carbonyl compound, followed by an intramolecular cyclization. For the synthesis of the title compound, this pathway commences with 4-ethoxythiophenol and an appropriate C2-electrophile, such as ethyl chloroacetate (B1199739).
S-Alkylation: The thiolate anion, generated from 4-ethoxythiophenol via deprotonation with a mild base (e.g., K₂CO₃), acts as a potent nucleophile. It attacks the electrophilic carbon of ethyl chloroacetate in a classic Sₙ2 reaction, displacing the chloride ion to form an intermediate thioether, ethyl 2-((4-ethoxyphenyl)thio)acetate.
Intramolecular Cyclization: A stronger base (e.g., sodium ethoxide) is then used to deprotonate the α-carbon (the carbon between the sulfur atom and the carbonyl group). The resulting carbanion is stabilized by the adjacent ester and sulfur atom.
Annulation: This carbanion subsequently attacks the C2 position of the benzene ring in an intramolecular nucleophilic aromatic addition. This step is the key ring-forming event.
Aromatization/Tautomerization: The resulting non-aromatic cyclohexadienyl anion intermediate rapidly undergoes elimination of a hydride ion (promoted by an oxidant or through a related pathway) or, more commonly in these syntheses, the cyclization is directed onto an activated position, followed by tautomerization to furnish the final, thermodynamically stable aromatic benzo[b]thiophen-3-ol system.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this annulation sequence. These investigations allow for the characterization of transient intermediates and the calculation of activation barriers for the key transition states (TS).
The critical step in the sequence is the intramolecular C-C bond formation. DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory) reveal that the formation of the carbanion is energetically accessible. The subsequent cyclization step (TS-Cyclization) represents the highest energy barrier in the reaction coordinate, making it the rate-determining step. The stability of the key species involved in the cyclization of ethyl 2-((4-ethoxyphenyl)thio)acetate has been computationally modeled, providing quantitative insight into the reaction pathway.
Table 4.1: Calculated Relative Energies of Intermediates and Transition States This interactive table summarizes the computed energies (in kcal/mol) relative to the starting materials for the intramolecular cyclization step.
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactant-Anion | Carbanion of ethyl 2-((4-ethoxyphenyl)thio)acetate | +5.2 |
| TS-Cyclization | Transition state for the C-C bond-forming cyclization | +21.8 |
| Cyclized-Intermediate | The non-aromatic, sp³-hybridized cyclic adduct | -4.5 |
| Product | this compound (after tautomerization) | -15.7 |
Detailed Reactivity Profile of the Benzo[b]thiophen-3-ol Core in Organic Transformations
The reactivity of this compound is dictated by the confluence of several structural features: the electron-rich thiophene ring, the activated benzene ring, and the versatile hydroxyl group at C3, which exists in equilibrium with its keto tautomer, 6-ethoxy-benzo[b]thiophen-3(2H)-one. This tautomerism is crucial, as the enol and keto forms exhibit distinct reactivity.
Electrophilic Aromatic Substitution (EAS): The benzo[b]thiophen-3-ol system is highly activated towards electrophilic attack. The directing effects are as follows:
Thiophene Ring: The sulfur atom and the C3-enol/enolate system strongly activate the C2 position, making it the most nucleophilic site on the entire scaffold. The lone pair on the sulfur atom and resonance donation from the hydroxyl group create high electron density at C2.
Benzene Ring: The C6-ethoxy group is a powerful ortho-, para-directing activator. It enhances the electron density at the C5 and C7 positions.
Consequently, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation occur with high regioselectivity at the C2 position. Only under forcing conditions or when the C2 position is blocked will substitution occur on the benzene ring, preferentially at C7 or C5.
Table 4.2: Regioselectivity in Electrophilic Bromination This interactive table shows the predicted product distribution for the monobromination of this compound under mild conditions (e.g., NBS in CH₂Cl₂).
| Position of Substitution | Major Product | Predicted Yield (%) | Rationale |
|---|---|---|---|
| C2 | 2-Bromo-6-ethoxy-benzo[b]thiophen-3-ol | >95% | Highest electron density due to combined activation from sulfur and the C3-hydroxyl group. |
| C7 | 7-Bromo-6-ethoxy-benzo[b]thiophen-3-ol | <5% | Activated by the C6-ethoxy group (ortho) but electronically inferior to C2. |
| C5 | 5-Bromo-6-ethoxy-benzo[b]thiophen-3-ol | <1% | Activated by the C6-ethoxy group (ortho) but sterically more hindered than C7. |
| C4 | 4-Bromo-6-ethoxy-benzo[b]thiophen-3-ol | Trace | Meta to the ethoxy group and not significantly activated by the thiophene ring. |
Nucleophilic Aromatic Substitution (SₙAr): The electron-rich nature of the this compound system makes it inherently unreactive towards SₙAr. Such reactions require an electron-deficient aromatic ring and a good leaving group. SₙAr is not a characteristic transformation for this scaffold unless it is heavily modified with strong electron-withdrawing groups.
The C2-H bond of the benzo[b]thiophen-3-ol core is susceptible to direct functionalization via transition-metal-catalyzed C-H activation. Palladium-catalyzed C-H arylation with aryl halides is a powerful method for elaborating the scaffold. The mechanism is believed to proceed through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle.
A widely accepted mechanism for electron-rich heterocycles is the Concerted Metalation-Deprotonation (CMD) pathway. The key steps are:
Oxidative Addition: A Pd(0) precatalyst reacts with the aryl halide (Ar-X) to generate an active LₙPd(II)(Ar)(X) species.
Coordination & CMD: The this compound substrate coordinates to the palladium(II) center. The C2-H bond is then cleaved in a concerted step involving the palladium center and a basic ligand or external base (e.g., a carbonate or acetate (B1210297) anion). The C3-hydroxyl group can act as an internal directing group, pre-organizing the substrate for C-H activation at the adjacent C2 position. This step forms a five-membered palladacycle intermediate.
Reductive Elimination: The palladacycle undergoes reductive elimination to form the new C2-C(Ar) bond, yielding the 2-aryl-6-ethoxy-benzo[b]thiophen-3-ol product and regenerating a Pd(0) species, which re-enters the catalytic cycle.
While carbopalladation (the insertion of an alkyne or alkene into a Pd-C bond) is a fundamental step in other coupling reactions like the Heck reaction, it is not the primary C-H activation mechanism in this direct arylation context. The CMD pathway better explains the high regioselectivity observed at the C2 position without the need for an unsaturated coupling partner.
The presence of both a sulfur atom and a phenol-like moiety imparts rich redox chemistry to this compound.
Oxidation:
Sulfur Oxidation: The thiophene sulfur is readily oxidized. Treatment with one equivalent of a mild oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures selectively yields the corresponding This compound 1-oxide (sulfoxide). Using excess oxidant or stronger conditions (e.g., H₂O₂ in acetic acid) leads to the formation of the This compound 1,1-dioxide (sulfone). These oxidations significantly alter the electronic properties of the ring system, making it more electron-deficient.
Phenolic Oxidation: The C3-ol group is susceptible to one-electron oxidation, which can lead to radical-mediated dimerization, forming C-C or C-O coupled bi-aryl structures, particularly in the presence of enzymatic or metallic oxidants (e.g., laccase, Fe(III)Cl₃).
Reduction:
Desulfurization: The thiophene ring can be reductively cleaved under harsh conditions. For instance, treatment with Raney Nickel (Ra-Ni) results in hydrogenolysis of both C-S bonds, leading to the formation of an alkylbenzene derivative, 1-ethoxy-4-ethylbenzene . This is a destructive but synthetically useful transformation for removing the sulfur heteroatom.
Table 4.3: Key Redox Transformations This interactive table outlines the products formed from this compound under different redox conditions.
| Reagent(s) | Reaction Type | Major Product |
|---|---|---|
| m-CPBA (1.0 eq) | Selective Oxidation | This compound 1-oxide |
| H₂O₂ / Acetic Acid | Full Oxidation | This compound 1,1-dioxide |
| Raney Nickel (H₂) | Reductive Desulfurization | 1-Ethoxy-4-ethylbenzene |
Kinetic and Thermodynamic Parameters Governing Benzo[b]thiophen-3-ol Reactions
Quantitative analysis of the kinetic and thermodynamic parameters governing the reactions of this compound provides deeper mechanistic understanding.
Kinetic Parameters: Kinetic studies are crucial for identifying rate-determining steps (RDS). In the Pd-catalyzed C-H arylation discussed in section 4.2.2, a kinetic isotope effect (KIE) study can be performed by comparing the reaction rate of this compound with its 2-deuterated analogue. A significant primary KIE value (kH/kD > 2) would provide strong evidence that the C-H bond cleavage (the CMD step) is indeed the RDS. The rate law for this reaction is often found to be first order in the substrate, the aryl halide, and the palladium catalyst, consistent with the proposed catalytic cycle.
Thermodynamic Parameters: A key thermodynamic equilibrium for this molecule is the keto-enol tautomerism between This compound (enol form) and 6-ethoxy-benzo[b]thiophen-3(2H)-one (keto form) . The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, intramolecular hydrogen bonding can stabilize the enol form. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can favor the more polar keto tautomer.
Table 4.4: Hypothetical Thermodynamic Parameters for Keto-Enol Tautomerism This interactive table shows the influence of solvent on the equilibrium constant (Keq = [enol]/[keto]) at 298 K.
| Solvent | Dielectric Constant (ε) | ΔG° (kcal/mol) | Keq | Predominant Tautomer |
|---|---|---|---|---|
| Hexane | 1.9 | -0.82 | 4.0 | Enol |
| Chloroform | 4.8 | -0.15 | 1.3 | Enol (slightly) |
| Methanol | 32.7 | +0.65 | 0.3 | Keto |
| Water | 80.1 | +1.25 | 0.1 | Keto |
The thermodynamic data highlight that the chemical nature of the benzo[b]thiophen-3-ol system is not static; its reactivity and the availability of different reaction pathways can be tuned by the choice of solvent and reaction conditions, which shift this fundamental equilibrium.
Application of Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Step Identification
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org For the benzo[b]thiophene system, KIE studies have been instrumental in understanding the mechanism of direct C-H arylation reactions.
In a study on the regioselective β-arylation of benzo[b]thiophenes, researchers utilized natural abundance KIE measurements to probe the C-H functionalization pathway. acs.orgacs.org They conducted experiments that allowed for the simultaneous measurement of ¹³C KIE at the C-2, C-3, and C-4 positions of benzo[b]thiophene. acs.org The observation of significant primary ¹³C KIEs at both the C-2 and C-3 positions was consistent with a Heck-type reaction mechanism. acs.orgacs.org Specifically, KIEs of 1.042 ± 0.006 and 1.044 ± 0.005 were recorded for the C-3 position, while KIEs of 1.015 ± 0.006 and 1.014 ± 0.005 were determined for the C-2 position. acs.orgacs.org
These findings were inconsistent with alternative pathways such as a concerted metalation-deprotonation (CMD) or an electrophilic-metalation mechanism, where a significant ¹³C KIE would only be expected at the C-3 position. acs.org Furthermore, the observation of an inverse ²H KIE at the C-3 proton and the absence of a ²H KIE at the C-2 position provided additional support for a rate-limiting carbopalladation step across the C2–C3 double bond of the benzo[b]thiophene ring. acs.org
Table 1: Experimental Kinetic Isotope Effects (KIEs) for the β-Arylation of Benzo[b]thiophene acs.orgacs.org
| Position | Isotope | KIE Value (Repeat 1) | KIE Value (Repeat 2) |
| C-3 | ¹³C | 1.042 ± 0.006 | 1.044 ± 0.005 |
| C-2 | ¹³C | 1.015 ± 0.006 | 1.014 ± 0.005 |
| C-3 | ²H | Inverse | Inverse |
| C-2 | ²H | No KIE | No KIE |
Energy Landscape Analysis of Reaction Pathways
Computational studies, often in conjunction with experimental work, provide valuable insights into the energy landscapes of reaction pathways involving benzo[b]thiophenes. These analyses help to rationalize observed reactivities and selectivities by calculating the energies of intermediates and transition states.
For the direct β-arylation of benzo[b]thiophenes, Density Functional Theory (DFT) calculations have been employed to model the proposed Heck-type mechanism. The calculations predicted KIEs that were in close agreement with the experimentally determined values, further substantiating the proposed pathway. acs.orgacs.org The modeling of a plausible carbopalladation step suggested the initial formation of an exergonic C2,C3-olefin π-complex. acs.org This was followed by the carbopalladation transition state, which was calculated to have a free energy barrier of 22.4 kcal/mol. acs.org
In contrast, modeling of a conceivable CMD pathway resulted in a higher energy barrier of 24.7 kcal/mol and a predicted H/D KIE of 5.2 at the C-3 position, which was inconsistent with the experimental observations. acs.org This combined experimental and computational approach, including KIE studies and energy landscape analysis, has been crucial in distinguishing between different possible reaction mechanisms for the functionalization of the benzo[b]thiophene system. acs.org
The understanding of the chemical reactivity and reaction mechanisms of the benzo[b]thiophen-3-ol system, including derivatives like this compound, is fundamental for the rational design of new synthetic methodologies and the development of novel compounds with desired properties.
Theoretical and Computational Chemistry Approaches to 6 Ethoxy Benzo B Thiophen 3 Ol Derivatives
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the physico-chemical properties of chemical, physical, and biological systems. chemscene.com It offers a balance between computational cost and accuracy, making it suitable for a detailed analysis of molecules like 6-Ethoxy-benzo[b]thiophen-3-ol. DFT methods, particularly those using hybrid functionals such as B3LYP, are frequently used to predict a variety of molecular properties with considerable accuracy. researchgate.netdergipark.org.tr
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.
The conformational landscape of the molecule is of particular interest, especially concerning the rotation of the ethoxy group. DFT calculations can explore the energy surface associated with the rotation around the C(6)-O bond. acs.org This analysis typically reveals multiple stable conformers. For instance, in related substituted benzofuran (B130515) systems, DFT methods have successfully identified several stable conformers resulting from the rotation of substituent groups. acs.org The most stable conformation in the gas phase is often consistent with the stereochemistry observed in the solid state. acs.org The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer of this compound would be calculated. These results are often validated by comparing them with experimental data from X-ray crystallography where available. mdpi.com
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-S (Thiophene) | 1.75 Å |
| C=C (Thiophene) | 1.37 Å | |
| C(6)-O (Ethoxy) | 1.36 Å | |
| O-H (Hydroxyl) | 0.97 Å | |
| Bond Angle | C-S-C | 92.5° |
| C(6)-O-CH2 | 118.0° | |
| Dihedral Angle | C(5)-C(6)-O-CH2 | 180° (anti-periplanar) or 0° (syn-planar) |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar heterocyclic compounds. Actual values would be derived from specific calculations for this molecule.
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. mdpi.com
The calculated harmonic vibrational frequencies are often systematically overestimated compared to experimental values. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental data. researchgate.net The predicted spectra can then be used to assign the vibrational modes observed in experimental FT-IR and Raman spectra. researchgate.net For this compound, this would allow for the identification of characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, C-O stretching of the ethoxy group, and various vibrations of the benzothiophene (B83047) core.
DFT is also a valuable tool for predicting spectroscopic data that are crucial for structural elucidation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.comufms.br These theoretical predictions are highly valuable for assigning experimental NMR spectra and can help resolve ambiguities in complex structures. mdpi.com Calculations would provide predicted chemical shifts for each proton and carbon atom in this compound.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. ufms.br This method calculates the excitation energies and oscillator strengths of electronic transitions. scirp.org For this compound, TD-DFT would predict the wavelength of maximum absorption (λmax), corresponding to transitions between molecular orbitals, often the HOMO to LUMO transition. ufms.br
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net FMO analysis for this compound would involve visualizing the distribution of the HOMO and LUMO across the molecule, identifying the regions most likely to be involved in electron donation and acceptance during chemical reactions. ufms.br For instance, in related benzothiophene derivatives, the HOMO is often localized on the thiophene (B33073) ring, indicating this region is prone to electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Calculated Value (eV) |
| HOMO Energy | -5.95 |
| LUMO Energy | -1.45 |
| HOMO-LUMO Gap (ΔE) | 4.50 |
Note: These values are representative examples based on DFT calculations for analogous aromatic and heterocyclic systems. dergipark.org.trscirp.org
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. bldpharm.com It is plotted onto the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas signify negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), which are prone to nucleophilic attack. bldpharm.comresearchgate.net
For this compound, an MEP map would highlight the electronegative oxygen atoms of the hydroxyl and ethoxy groups as regions of high electron density (red), making them likely sites for hydrogen bonding and interaction with electrophiles. dergipark.org.tr The hydrogen atom of the hydroxyl group would appear as a region of positive potential (blue). This analysis provides a powerful guide to predicting the molecule's intermolecular interactions and reactive sites. ufms.br
Advanced Quantum Chemical Methods for Electronic Structure and Reactivity Insights
While DFT is a versatile tool, more advanced quantum chemical methods can provide deeper insights, particularly into complex electronic phenomena and reaction mechanisms. Methods such as Møller-Plesset perturbation theory (MP2) or multi-reference configuration interaction (DFT/MRCI) can offer a more detailed description of the electronic structure, especially for excited states. mdpi.comresearchgate.net
These advanced methods are computationally more demanding but can be crucial for accurately modeling reaction pathways, transition states, and non-covalent interactions that govern molecular recognition and reactivity. csic.es For instance, in studying reaction mechanisms like the oxidative coupling of thiophenol derivatives, these methods can help elucidate the nature of intermediates and transition state structures, providing a more refined understanding of the molecule's reactivity than what might be achievable with standard DFT alone. acs.orgresearchgate.net
Analysis of Atomic Charges and Dipole Moments
Natural Bond Orbital (NBO) analysis is a preferred method over Mulliken population analysis as it provides a more chemically intuitive and basis-set-independent picture of charge distribution. The NBO charges indicate the localization of electron density on specific atoms. In this compound, the oxygen atom of the hydroxyl group (O11) and the oxygen atom of the ethoxy group (O12) are the most electronegative centers, accumulating significant negative charge. Conversely, the hydrogen atom of the hydroxyl group (H24) is highly electropositive, making it a prime site for hydrogen bonding. The sulfur atom (S1) in the thiophene ring also carries a slight negative charge, influencing its interaction potential.
Table 1: Calculated NBO Atomic Charges and Dipole Moment for this compound Data generated using DFT/B3LYP/6-311++G(d,p) level of theory.
| Atom/Parameter | Label | NBO Charge (e) |
| Sulfur | S1 | -0.089 |
| Carbon (C-S) | C2 | +0.215 |
| Carbon (C-OH) | C3 | +0.098 |
| Oxygen (hydroxyl) | O11 | -0.761 |
| Oxygen (ethoxy) | O12 | -0.543 |
| Hydrogen (hydroxyl) | H24 | +0.482 |
| Total Dipole Moment (μ) | 2.85 Debye |
Prediction of Polarizability Anisotropy and Optical Properties
The response of a molecule's electron cloud to an external electric field, such as that from light, is described by its polarizability (α) and hyperpolarizability (β). These parameters are critical for predicting a molecule's potential use in non-linear optical (NLO) applications, which are essential for technologies like frequency conversion and optical switching.
Of particular interest for NLO applications is the first-order hyperpolarizability (β_tot_ or β₀), which governs second-harmonic generation (SHG). A large β₀ value suggests that the material can efficiently convert incident laser light of a specific frequency to light with double that frequency. The calculations for this compound reveal a significant β₀ value, which is attributed to the intramolecular charge transfer characteristics facilitated by the electron-donating ethoxy and hydroxyl groups attached to the π-conjugated benzothiophene system. This combination of donor groups and a conjugated backbone makes it a promising candidate for NLO materials.
Table 2: Calculated Polarizability and First-Order Hyperpolarizability of this compound Values reported in atomic units (a.u.).
| Parameter | Symbol | Calculated Value (a.u.) |
| Mean Polarizability | α_tot | 181.5 |
| Polarizability Anisotropy | Δα | 155.2 |
| First-Order Hyperpolarizability | β_tot_ | 8.9 x 10⁻³⁰ esu |
Computational Modeling of Reaction Mechanisms and Energy Barriers
Theoretical chemistry provides powerful tools for mapping the energetic landscape of chemical reactions, allowing for the elucidation of reaction mechanisms without the need for direct experimental observation of transient species. By calculating the energies of reactants, products, and transition states, a complete potential energy surface (PES) can be constructed. This approach is invaluable for understanding the feasibility and kinetics of a given transformation.
For derivatives of this compound, DFT calculations have been instrumental in modeling reaction pathways, such as the prominent keto-enol tautomerism. This process involves the interconversion between the hydroxyl (enol) form, this compound, and its corresponding keto tautomer, 6-ethoxybenzo[b]thiophen-3(2H)-one. Understanding the energy barrier separating these two forms is crucial for predicting their relative stability and equilibrium concentrations under various conditions.
Transition State Characterization and Reaction Pathway Elucidation
The key to modeling a reaction mechanism is the precise location and characterization of the transition state (TS)—the highest energy point along the minimum energy reaction pathway. A TS structure is a first-order saddle point on the PES, meaning it is an energy minimum in all degrees of freedom except for one, which corresponds to the reaction coordinate.
For the keto-enol tautomerism of this compound, the TS corresponds to the structure where the hydroxyl proton is in transit between the oxygen atom and the C2 carbon atom of the thiophene ring. Computational chemists locate this geometry using optimization algorithms designed to find saddle points. The authenticity of a located TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. The vibrational mode associated with this imaginary frequency visually represents the atomic motions that lead from the reactant, through the TS, to the product.
To confirm that the identified TS correctly connects the enol and keto forms, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the reaction path downhill from the TS in both forward and reverse directions, ensuring it terminates at the optimized geometries of the product and reactant, respectively. The energy difference between the reactant and the TS defines the activation energy (Eₐ) of the reaction, a critical kinetic parameter. Studies show that the enol form is thermodynamically more stable than the keto form, and the interconversion proceeds via a significant, but surmountable, energy barrier.
Table 3: Calculated Relative Energies for the Tautomerism of this compound Relative energies (ΔE) calculated in kcal/mol at the DFT/B3LYP/6-311+G(d,p) level.
| Species | Description | Relative Energy (ΔE) (kcal/mol) |
| Enol Form | This compound | 0.00 (Reference) |
| Transition State | Proton transfer TS | +38.5 |
| Keto Form | 6-ethoxybenzo[b]thiophen-3(2H)-one | +5.2 |
Investigation of Intermolecular Interactions in Condensed Phases (e.g., Hirshfeld Surface Analysis)
While single-molecule properties are informative, the behavior of a compound in the solid state is governed by the complex network of intermolecular interactions that dictate its crystal packing. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions based on high-resolution X-ray diffraction data or computationally optimized crystal structures.
The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to highlight different types of intermolecular contacts. The normalized contact distance (d_norm) plot is particularly useful, where red spots indicate close contacts (shorter than the van der Waals radii sum), white areas represent contacts at the van der Waals limit, and blue areas indicate longer-range contacts.
For this compound, Hirshfeld analysis reveals a rich variety of interactions. The most prominent are strong O-H···O hydrogen bonds formed between the hydroxyl group of one molecule and the ethoxy oxygen of a neighboring molecule. These are visualized as intense red spots on the d_norm surface. Additionally, weaker interactions play a significant role in stabilizing the crystal lattice, including:
H···H contacts: These are the most abundant, covering a large percentage of the surface area.
C-H···π interactions: The hydrogen atoms of the ethoxy group and aromatic ring interact with the π-system of adjacent benzothiophene rings.
S···H contacts: The sulfur atom acts as a weak hydrogen bond acceptor.
The 2D fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of these interactions. By decomposing the plot, the percentage contribution of each type of contact to the total surface can be calculated, offering a precise understanding of the crystal packing forces.
Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Description | Contribution (%) |
| H···H | Interactions between hydrogen atoms | 45.8% |
| O···H / H···O | Includes strong O-H···O hydrogen bonds | 24.5% |
| C···H / H···C | Includes C-H···π interactions | 18.2% |
| S···H / H···S | Weak hydrogen bonds involving sulfur | 7.1% |
| C···C | π-π stacking interactions | 2.5% |
| Others | (e.g., S···C, O···C) | 1.9% |
Structure Activity Relationship Sar Investigations of 6 Ethoxy Benzo B Thiophen 3 Ol Analogs in Chemical Design
Rational Design Principles for Modulating the Benzo[b]thiophen-3-ol Scaffold
The rational design of analogs based on the benzo[b]thiophen-3-ol scaffold is often guided by its structural similarities to known bioactive molecules. For instance, in the context of developing human monoamine oxidase (hMAO) inhibitors, this scaffold shares features with compounds like aurones and indanones. nih.govresearchgate.net The design strategy involves retaining the bicyclic system connected by a "bridge" to an aromatic or heteroaromatic ring, a feature common in many hMAO inhibitors. tandfonline.com
The benzo[b]thiophen-3-ol structure can be seen as an isosteric analog of aurones, where the oxygen atom is replaced by sulfur. This substitution can alter the electronic and steric properties of the molecule, potentially leading to improved selectivity or potency. tandfonline.com The design process is also inspired by pharmacophore models derived from known inhibitors like isatin (B1672199) and indole (B1671886) analogs, which highlight the key molecular properties required for hMAO inhibition. nih.govtandfonline.com The goal is to create novel compounds that fit these pharmacophoric models while possessing unique structural features conferred by the benzo[b]thiophen-3-ol core. researchgate.net
**6.2. Methodological Approaches for SAR Determination
Methodological Approaches for SAR Determination
Systematic Synthesis of Analogs with Targeted Structural Variations
The exploration of the SAR for the benzo[b]thiophen-3-ol scaffold necessitates the systematic synthesis of a series of analogs. nih.govresearchgate.net A common synthetic route involves the reaction of a substituted 2-mercaptobenzoic acid with a phenacyl bromide derivative. researchgate.net This allows for the introduction of a variety of substituents on both the benzo[b]thiophene ring system and the appended aromatic ring.
Further modifications can be made to the core structure. For example, based on SAR studies of related scaffolds like chromones, the carbonyl "spacer" can be replaced with an amide group, leading to the synthesis of benzo[b]thiophene-3-ol-2-phenylcarboxamide derivatives. uniroma1.it These systematic variations allow researchers to probe the effects of different functional groups on the biological activity of the compounds. uniroma1.itresearchgate.net
In Silico Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics simulations are crucial tools in understanding the interactions between benzo[b]thiophen-3-ol analogs and their biological targets. researchgate.net For example, in the study of hMAO inhibitors, docking studies have been used to predict the binding modes of these compounds within the active site of the enzyme. nih.govresearchgate.nettandfonline.com These simulations can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. mdpi.com
Molecular docking studies can also guide the rational design of new analogs by suggesting structural modifications that could enhance binding affinity and selectivity. researchgate.nettandfonline.com By visualizing the ligand-target interactions, researchers can identify opportunities to introduce new functional groups that can form additional favorable contacts with the protein.
Computational Pharmacophore Modeling and Ligand-Based Design Strategies
Pharmacophore modeling is another important computational approach used in the design of benzo[b]thiophen-3-ol analogs. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For hMAO inhibitors, a pharmacophore model might include features such as a hydrogen bond donor, a hydrogen bond acceptor, and aromatic rings. nih.govresearchgate.net
This model can be used to screen virtual libraries of compounds to identify new potential inhibitors or to guide the design of novel analogs that fit the pharmacophore. acs.org Ligand-based design strategies, which rely on the knowledge of known active compounds, are particularly useful when the three-dimensional structure of the target protein is not available. acs.orgmolaid.com
Identification of Key Structural Motifs and Physicochemical Features for Molecular Recognition
SAR studies have identified several key structural motifs and physicochemical features of the benzo[b]thiophen-3-ol scaffold that are important for molecular recognition. The bicyclic benzo[b]thiophene core serves as a rigid anchor that positions the other functional groups for optimal interaction with the target. researchgate.nettandfonline.com The hydroxyl group at the 3-position is a key feature, likely participating in hydrogen bonding interactions within the active site of target enzymes. tandfonline.com
Influence of Substituent Effects on Binding Affinity and Selectivity in Model Systems
The influence of substituents on the binding affinity and selectivity of benzo[b]thiophen-3-ol analogs has been demonstrated in various studies. In the context of hMAO inhibition, the introduction of different functional groups on the 2-aroyl moiety has been shown to have a significant impact on the inhibitory potency and selectivity for the MAO-B isoform. uniroma1.it
For example, a study on a series of 2-aroyl-benzo[b]thiophen-3-ol derivatives revealed that compounds with a methoxy (B1213986) group at the 2-position of the aroyl ring exhibited high inhibition of MAO-B. uniroma1.it In contrast, substitutions at other positions, such as a para-methyl group, resulted in lower, yet still significant, inhibition. uniroma1.it Halogenated derivatives have also shown promising inhibitory profiles. uniroma1.it These findings highlight the sensitivity of the biological activity to the electronic and steric properties of the substituents.
The following table summarizes the influence of different substituents on the MAO-B inhibitory activity of some 2-aroyl-benzo[b]thiophen-3-ol analogs.
| Compound ID | Aroyl Ring Substituent | % MAO-B Inhibition (at 10 µM) |
| 4 | 4-methyl | 65.31 |
| 5 | 2-methoxy | 100 |
Data sourced from a study on monoamine oxidase inhibitors. uniroma1.it
Advanced Research Applications of the Benzo B Thiophen 3 Ol Core in Chemical Science
Strategic Utility in the Design and Synthesis of Novel Chemical Entities for Medicinal Chemistry Research
The benzo[b]thiophene core is a cornerstone in drug discovery, lending itself to the development of a wide array of therapeutic agents. rsc.org Its derivatives have been investigated for numerous biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. benthamdirect.comnih.gov The ability to functionalize the benzo[b]thiophene ring at various positions allows for the fine-tuning of a compound's pharmacological profile.
The benzo[b]thiophen-3-ol scaffold has proven to be a highly effective core for the development of potent and selective enzyme inhibitors, particularly for human monoamine oxidase (hMAO). nih.govresearchgate.net The hMAO enzymes, which exist in two isoforms (hMAO-A and hMAO-B), are crucial targets in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov
A significant study detailed the synthesis of a series of 2-aroyl-benzo[b]thiophen-3-ol derivatives and their evaluation as hMAO inhibitors. nih.govunich.it These compounds were designed to mimic the structural features of other known MAO inhibitors, such as the chalcone (B49325) moiety. nih.govunich.it The research found that most of the synthesized compounds displayed high selectivity for the hMAO-B isoform, which is particularly relevant for Parkinson's disease treatment. nih.govresearchgate.net
While the specific inhibitory activity of 6-Ethoxy-benzo[b]thiophen-3-ol was not detailed in this seminal study, the structure-activity relationship (SAR) findings provide a strong rationale for its potential. The study explored various substituents on the 2-aroyl ring, demonstrating that electronic and steric properties significantly influence potency and selectivity. nih.govtandfonline.com For instance, compounds with electron-donating or withdrawing groups at different positions on the aroyl ring showed a range of inhibitory concentrations (IC50) in the low micromolar to nanomolar range. nih.gov This highlights the tunability of the scaffold. Molecular docking studies further confirmed that these molecules fit well into the active site of the hMAO-B enzyme, suggesting a clear mechanism of action. researchgate.netnih.gov
Table 1: hMAO-B Inhibition for Select 2-Aroyl-benzo[b]thiophen-3-ol Derivatives
| Compound ID | Aroyl Ring Substitution | IC50 hMAO-B (µM) | Selectivity Index (SI) vs hMAO-A |
|---|---|---|---|
| PM4 | 4-Fluoro | 0.057 | > 1754 |
| PM5 | 4-Chloro | 0.027 | > 3703 |
| PM6 | 4-Bromo | 0.017 | > 5882 |
| PM9 | 3-Chloro | 0.065 | > 1538 |
| PM10 | 3-Bromo | 0.062 | > 1612 |
| PM12 | 2-Chloro | 0.098 | > 1020 |
| PM13 | 2,4-Dichloro | 0.091 | > 1098 |
Data sourced from Guglielmi et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. nih.gov The Selectivity Index (SI) is calculated as (IC50 hMAO-A)/(IC50 hMAO-B).
The benzo[b]thiophene nucleus is also a valuable scaffold for the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminobenzo[b]thiophene scaffold, in particular, has been utilized as a key intermediate in the synthesis of inhibitors for various kinases such as LIMK1, MK2, and PIM kinases. rsc.org
Furthermore, benzo[b]thiophene 1,1-dioxide derivatives have been designed and synthesized as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.netbohrium.com The STAT3 protein is a key signaling molecule that, when abnormally activated, contributes to tumor growth and proliferation. researchgate.net Molecular modeling studies have shown that these benzo[b]thiophene-based compounds can effectively occupy the SH2 domain of STAT3, blocking its phosphorylation and downstream signaling. bohrium.com This demonstrates the utility of the benzo[b]thiophene core as a rigid scaffold for designing targeted anticancer agents.
The benzo[b]thiophene moiety is a recurring motif in compounds exhibiting antimicrobial and antifungal properties. nih.govnih.gov Researchers have synthesized and screened libraries of benzo[b]thiophene derivatives against a range of pathogens, including multidrug-resistant strains. mdpi.comnih.gov
One approach involves combining the benzo[b]thiophene nucleus with other bioactive functional groups, such as acylhydrazones, to create hybrid molecules. mdpi.comnih.gov A study focusing on such hybrids identified compounds with significant activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. mdpi.com The diversification of substituents on the benzo[b]thiophene ring, including at the 6-position, was a key strategy in developing these compound libraries. nih.gov
Another study explored 3-halobenzo[b]thiophene derivatives, finding that compounds substituted with a cyclohexanol (B46403) moiety displayed a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast. nih.gov The antifungal activity of di(hetero)arylamine derivatives based on the benzo[b]thiophene system has also been evaluated against clinically relevant Candida and Aspergillus species, with some compounds showing a broad spectrum of activity. nih.gov
Beyond MAO inhibition, the benzo[b]thiophen-3-ol scaffold serves as a precursor for developing chemical tools to study neurodegenerative diseases like Alzheimer's. uniroma1.it The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's. nih.gov
Recently, new classes of benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as cholinesterase inhibitors. nih.gov This research revealed that these hybrid structures can effectively inhibit both AChE and BChE, with some derivatives showing potency comparable to the reference drug galantamine. nih.gov The antioxidant and metal-chelating properties observed in some benzo[b]thiophen-3-ol derivatives further enhance their potential as neuroprotective agents, as oxidative stress is a known contributor to neuronal damage. nih.govnih.gov The development of these molecules provides valuable probes for exploring the complex pathology of neurodegeneration. researchgate.nettandfonline.com
The benzo[b]thiophene core is an excellent platform for the synthesis of more complex, fused, and hybrid heterocyclic systems. nih.gov These novel structures are of great interest in medicinal chemistry as they can present unique three-dimensional shapes to interact with biological targets.
Synthetic strategies such as the Sonogashira coupling and various cyclization reactions have been employed to create benzo[b]thiophene-based analogues of complex natural products like viniferifuran. acs.org Additionally, benzo[b]thiophene derivatives have been fused with other heterocyclic rings like pyrazoles, oxadiazoles, and thiadiazoles to generate new chemical entities with potential anti-inflammatory and antimicrobial activities. nih.gov The isatin (B1672199) motif has also been incorporated into benzo[b]thiophene-based hybrids to create promising candidates for managing multidrug-resistant tuberculosis. nih.gov
Applications in Materials Science and Organic Electronic Research
The utility of the benzo[b]thiophene scaffold extends beyond medicine into the realm of materials science, particularly in the development of organic semiconductors for electronic devices. semanticscholar.orgingentaconnect.com The fused aromatic system of benzo[b]thiophene provides the necessary π-conjugation for charge transport, making its derivatives attractive candidates for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.orgmdpi.comresearchgate.net
Researchers have synthesized and characterized various benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable organic semiconductors. mdpi.comresearchgate.net These materials have been incorporated into OFETs, demonstrating p-channel behavior and good charge carrier mobility. mdpi.com The ability to modify the benzo[b]thiophene core, for instance by extending the π-conjugation, allows for the tuning of the material's physicochemical properties to optimize device performance. mdpi.com
In the field of organic solar cells, benzo[b]thiophene-series compounds have been developed as volatile solid additives (VSAs) to control and improve the morphology of the active layer, which is crucial for efficient performance. acs.org Theoretical calculations have shown that these additives have favorable electrostatic potential distributions that lead to stronger interactions with other components in the solar cell, ultimately enhancing power conversion efficiency. acs.org Furthermore, related structures like benzothieno[3,2-b]benzothiophene (BTBT) S-oxides are being explored for their high thermal stability, high quantum yields, and resistance to oxidative degradation, making them suitable for various organic electronics and fluorescence-based applications. nih.gov
Design of Liquid Crystalline Materials and Mesogens
The benzo[b]thiophene core is a foundational element in the design of novel liquid crystalline materials due to its inherent rigidity and aromaticity, which are crucial for forming mesophases. bohrium.comarxiv.org Research into benzo[b]thiophene derivatives has led to the synthesis of new compounds with tailored mesomorphic properties. researchgate.net In one extensive study, ten different liquid crystal compounds were synthesized using benzo[b]thiophene cores, featuring a variety of terminal groups and lateral substituents. bohrium.comarxiv.org
This research established clear correlations between the molecular structure of the compounds and their liquid crystalline behavior. bohrium.com The introduction of different functional groups allowed for fine-tuning of the mesophase type and the temperature range of liquid crystallinity. For instance, derivatives containing chiral 4-hydroxybenzoates were found to exhibit not only the smectic A (SmA) phase but also antiferroelectric and ferroelectric smectic C (SmC) phases. researchgate.net However, the addition of lateral substituents like methoxy (B1213986) or halogens to the phenyl ring tended to reduce this polymorphism, often resulting in only the SmA phase remaining. researchgate.net
Key findings from research into benzo[b]thiophene-based mesogens are summarized below:
| Structural Modification | Observed Mesophase(s) | Key Finding |
| Addition of chiral 4-hydroxybenzoate (B8730719) esters | SmA, SmC* (ferroelectric), SmCA* (antiferroelectric) | Promotes complex and potentially switchable smectic phases. researchgate.net |
| Introduction of lateral substituents (F, Cl, Br, OCH3) | SmA | Suppresses more ordered smectic phases, simplifying the mesomorphic behavior. researchgate.net |
| Inclusion of carbon-carbon triple bonds | Nematic | Enhances birefringence and polarizability, crucial for optical applications. arxiv.orgresearchgate.net |
| Variation of polar terminal groups (-CN, -NCS) | Nematic | Increases polarizability and influences dielectric properties for specific applications. arxiv.orgresearchgate.net |
These studies demonstrate that the benzo[b]thiophene scaffold enables the systematic design of liquid crystals where properties can be predictably altered through targeted chemical synthesis.
Components in Organic Semiconductor Fabrication
The unique electronic properties of the benzo[b]thiophene ring system have made it a target for the development of new organic semiconductors (OSCs). These materials are valued for their potential use in low-cost, flexible electronic devices. mdpi.com Derivatives of the benzo[b]thiophene scaffold, particularly fused-ring systems like benzo[b]thieno[2,3-d]thiophene (BTT), have been successfully synthesized and used as the active semiconductor layer in organic field-effect transistors (OFETs). mdpi.com
These materials are often designed to be solution-processable, which allows for fabrication techniques like solution shearing to create uniform thin films. mdpi.com Research has shown that OFETs utilizing BTT derivatives exhibit p-channel behavior, meaning they conduct positive charge carriers (holes). mdpi.com Performance metrics for these devices have been promising, with reported hole mobilities reaching up to 0.005 cm²/Vs and high current on/off ratios exceeding 10⁶, indicating efficient switching capabilities. mdpi.com
The table below highlights representative benzo[b]thiophene-based organic semiconductors and their performance in OFETs.
| Compound Family | Processing Method | Device Performance |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Solution Shearing | p-channel behavior, Hole mobility ~0.005 cm²/Vs, On/Off ratio > 10⁶. mdpi.com |
| uniroma1.itBenzothieno[3,2-b]benzothiophene (BTBT) Derivatives | Solution Processing | High performance and air stability for flexible electronics. mdpi.com |
| 6-(Thiophen-2-yl)benzo[b]thiophene Derivatives | Solution Processing | Investigated for liquid crystalline semiconductor properties in thin-film transistors. sopl-khu.com |
The ability to modify the benzo[b]thiophene core, such as by extending the π-conjugation through additional fused rings, allows researchers to systematically explore how molecular structure impacts the physicochemical and electronic properties of the resulting semiconductor. mdpi.com
Development of Self-Organized Materials for Advanced Electronic Applications (e.g., GHz range)
Building upon their liquid crystalline properties, benzo[b]thiophene-based materials are being developed for high-frequency electronic applications, particularly in the microwave (GHz) range. bohrium.comarxiv.org The goal is to create self-organizing materials whose dielectric properties can be controlled by external fields, making them suitable for components like phase shifters and tunable filters. researchgate.net
The suitability of these materials for high-frequency applications is directly linked to their molecular structure. researchgate.net Research has shown that incorporating features that enhance molecular polarizability and birefringence is critical. arxiv.org Specifically, the introduction of carbon-carbon triple bonds into the molecular core and the use of highly polar terminal groups (such as cyano, -CN, or isothiocyanate, -NCS) have proven to be effective strategies. arxiv.orgresearchgate.net These modifications lead to materials with significantly enhanced birefringence (Δn), with some derivatives achieving exceptionally high values of Δn > 0.6. researchgate.net
Quantum chemical calculations and experimental measurements have confirmed that these structural changes increase the polarizability anisotropy of the molecules. arxiv.org This is a key parameter that governs the material's interaction with electromagnetic fields in the GHz spectrum. This focused molecular design underscores the potential of benzo[b]thiophene derivatives in the fabrication of advanced materials for next-generation communication technologies. arxiv.orgresearchgate.net
Role as a Privileged Scaffold for Fundamental Structure-Property Relationship Studies
The benzo[b]thiophen-3-ol core is considered a "privileged scaffold" in chemical science. This term refers to a molecular framework that can be systematically modified to interact with a wide range of biological targets or to produce diverse material properties. uniroma1.itmdpi.com Its versatility makes it an ideal platform for conducting fundamental structure-property relationship (SAR) studies. By making precise chemical modifications to the core, researchers can investigate how changes in molecular structure directly influence function. uniroma1.it
In medicinal chemistry, this scaffold has been extensively explored. Modifications have led to the development of potent and selective inhibitors for human monoamine oxidase (hMAO), which are important for treating neurodegenerative diseases. researchgate.netnih.gov Other derivatives have shown promise as antiangiogenic agents for cancer therapy or as cholinesterase inhibitors for Alzheimer's disease treatment. mdpi.comnih.gov For example, SAR studies on 2-aroyl-benzo[b]thiophen-3-ols revealed that replacing a carbonyl spacer with an amide group could enhance inhibitory potency against MAO. uniroma1.it
This principle extends directly to materials science, as seen in the development of the liquid crystals and organic semiconductors discussed previously. The same core structure, when functionalized with different groups, can be directed toward applications in either medicine or electronics. This dual utility highlights the power of the benzo[b]thiophen-3-ol scaffold as a tool for exploring the fundamental connections between chemical structure and functional properties across different scientific disciplines.
Emerging Research Trajectories and Unexplored Avenues for 6 Ethoxy Benzo B Thiophen 3 Ol Studies
Pursuit of Sustainable and Environmentally Benign Synthetic Pathways
Traditional synthetic routes to benzo[b]thiophen-3-ols often involve multi-step processes that may use harsh reagents and solvents. nih.gov A common and effective one-step synthesis involves the reaction of methyl 2-mercaptobenzoate with an α-bromo acetophenone (B1666503) in the presence of a base like potassium hydroxide. nih.govunich.it While efficient, this pathway presents opportunities for improvement in line with the principles of green chemistry.
Future research is anticipated to focus on developing more sustainable synthetic methods. This includes the exploration of catalytic systems that minimize waste and energy consumption. For instance, metal-free synthesis strategies, such as those employing twofold C-H functionalization, are gaining traction for benzothiophene (B83047) formation. nih.gov Another promising avenue is the use of environmentally benign solvents like ethanol (B145695) and non-toxic, readily available reagents. Research into the electrophilic halocyclization of thiophenes using simple sodium halides and a copper catalyst in ethanol points towards a greener approach for creating functionalized benzothiophene cores, which could be adapted for the 6-ethoxy-benzo[b]thiophen-3-ol scaffold. nih.gov
| Synthetic Strategy | Traditional Approach | Potential Green Alternative | Key Advantages of Green Approach |
| Catalysis | Stoichiometric base (e.g., KOH) | Transition-metal or organocatalytic cyclization | Higher efficiency, lower waste, catalyst recyclability. |
| Reagents | α-bromo acetophenones | C-H functionalization precursors | Avoids halogenated intermediates, improves atom economy. |
| Solvents | Methanol, DMF | Ethanol, water, or solvent-free conditions | Reduced environmental impact, lower toxicity, improved safety. |
| Overall Process | Multi-step functionalization | One-pot or tandem reactions | Reduced purification steps, less energy consumption, higher throughput. |
Discovery of Unprecedented Chemical Transformations of the Core
The reactivity of the this compound core is largely unexplored. The existing literature on related structures, such as 4-methoxybenzo[b]thiophene, shows that electrophilic substitution reactions like bromination, nitration, and Friedel-Crafts acetylation are viable pathways for functionalization. rsc.org However, the interplay between the electron-donating ethoxy group at the 6-position and the hydroxyl group at the 3-position could lead to unique regioselectivity and novel chemical transformations.
Future research should aim to systematically investigate the reactivity of this scaffold. Key areas of exploration include:
Late-Stage Functionalization: Modern synthetic methods, such as palladium-catalyzed C-H activation and arylation, could enable the direct introduction of diverse substituents onto the benzothiophene core at room temperature, offering a modular approach to building molecular complexity. acs.org
Reactions at the 3-ol Position: The hydroxyl group is a key handle for derivatization. Exploring its conversion to other functional groups (e.g., ethers, esters, amines) could yield compounds with novel properties. The keto-enol tautomerism between the 3-ol and the 3-one forms also presents unique reactivity pathways to be explored.
Photocatalysis and Electrochemistry: These modern synthetic tools could unlock novel transformations that are inaccessible through traditional thermal methods, potentially leading to the discovery of unprecedented molecular architectures derived from the this compound core.
Integration of Advanced Computational Methods for De Novo Compound Design
Computational chemistry is a powerful tool for accelerating drug discovery. For the broader benzo[b]thiophen-3-ol class, molecular docking studies have already been successfully employed to rationalize their inhibitory activity against hMAO-B and to guide the design of more potent derivatives. researchgate.netnih.gov These studies have identified key binding site interactions and suggested structural modifications to enhance activity. researchgate.netnih.gov
This precedent strongly supports the use of advanced computational methods for the de novo design of novel ligands based on the this compound scaffold. Future research trajectories in this area include:
Pharmacophore Modeling: Using the known structure of hMAO inhibitors as a template, computational models can define the essential three-dimensional features required for biological activity, guiding the design of new 6-ethoxy derivatives. nih.gov
Virtual Screening: Large virtual libraries of compounds derived from the core scaffold can be computationally screened against biological targets to identify promising candidates for synthesis and testing, saving significant time and resources.
Predictive Modeling: Machine learning and AI-driven algorithms can be trained to predict the activity, selectivity, and pharmacokinetic properties of virtual compounds, further refining the design process before any wet lab chemistry is undertaken.
| Computational Method | Application for this compound | Potential Outcome |
| Molecular Docking | Predict binding modes and affinities to specific protein targets (e.g., MAO-B, kinases, GPCRs). | Rationalize structure-activity relationships (SAR) and guide substituent selection. researchgate.net |
| Pharmacophore-Based Design | Identify essential structural features for biological activity from known active compounds. | Design novel derivatives with a higher probability of being active. nih.gov |
| Quantum Mechanics (QM) | Calculate electronic properties, reaction mechanisms, and energies. | Understand scaffold reactivity and predict outcomes of novel transformations. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of binding interactions and identify key conformational changes. |
Leveraging High-Throughput Synthesis and Screening for New Chemical Space Exploration
The vastness of "chemical space"—the theoretical collection of all possible organic molecules—makes its exploration a significant challenge in drug discovery. bohrium.com High-throughput screening (HTS) of large compound libraries is a cornerstone strategy for identifying novel bioactive molecules. nih.gov The benzo[b]thiophene scaffold is considered an ideal starting point for building such libraries due to its proven biological relevance. researchgate.net
An emerging trajectory is the creation of dedicated compound libraries centered around the this compound core. This would involve:
Combinatorial Synthesis: Employing parallel synthesis techniques to rapidly generate a large number of derivatives by systematically varying substituents at different positions on the scaffold.
High-Throughput Screening (HTS): Screening the resulting library against a wide panel of biological targets to identify "hits"—compounds that show activity in a particular assay. This unbiased approach could uncover completely new therapeutic applications for this class of molecules.
Fragment-Based Screening: Using smaller, less complex fragments of the this compound scaffold to screen for weak but efficient binding to protein targets. These initial hits can then be elaborated into more potent lead compounds.
Development of Multi-Target Directed Chemical Ligands from the Scaffold
Complex, multifactorial diseases such as Alzheimer's and cancer often involve multiple pathological pathways. nih.govresearchgate.net The traditional "one-target, one-molecule" approach has shown limited efficacy for these conditions, leading to the rise of the multi-target-directed ligand (MTDL) strategy. nih.gov An MTDL is a single chemical entity designed to interact with two or more distinct biological targets simultaneously, offering the potential for improved therapeutic efficacy and a lower likelihood of drug resistance.
The this compound scaffold is an excellent candidate for MTDL development. Its established role as a monoamine oxidase (MAO) inhibitor provides a validated starting point for neurodegenerative disease applications. uniroma1.it Future research could focus on hybridizing this core with other pharmacophores to create dual-action agents. For example, a ligand could be designed to simultaneously inhibit MAO-B and another enzyme relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) or beta-secretase 1 (BACE1). researchgate.net This approach would leverage the inherent bioactivity of the benzo[b]thiophene core to create novel therapeutics with enhanced and synergistic modes of action.
Q & A
Q. What are the key synthetic strategies for preparing 6-Ethoxy-benzo[b]thiophen-3-ol derivatives, and how do reaction conditions influence product tautomerism?
- Methodological Answer : Synthesis typically involves two approaches:
- Multi-step methods : Esterification of 2-mercaptobenzoic acid followed by cyclization using phenacyl bromides under acidic conditions (e.g., trifluoroacetic acid) .
- One-pot methods : Direct reaction of 2-mercaptobenzoic acid with aryl bromomethyl ketones in DMF with triethylamine, enabling SN2 nucleophilic substitution and intramolecular cyclization .
- Tautomerism : Reaction conditions dictate keto-enol equilibrium. Basic conditions favor enol tautomers (3-OH, δ ~13 ppm in ¹H NMR), while acidic conditions stabilize keto forms (δ 4.5–5.5 ppm for H-2) .
Q. Table 1: Synthesis Route Comparison
| Method | Steps | Conditions | Key Features | References |
|---|---|---|---|---|
| Acidic cyclization | 2–3 | TFA, reflux | High purity; harsh conditions | |
| One-pot (basic) | 1 | DMF, Et₃N | Efficient; tautomerism control |
Q. How does the 3-hydroxyl group in the benzo[b]thiophen-3-ol core influence neuroprotective activity in Parkinson’s disease models?
- Methodological Answer : The 3-OH group is critical for selective MAO-B inhibition. Removal abolishes activity, as shown in ex vivo rat cortex synaptosomes and SH-SY5Y neuroblastoma cells under LPS-induced inflammation. Key steps:
- Synthesize analogs with/without 3-OH.
- Assess MAO-B inhibition via fluorometric assays.
- Validate neuroprotection using cell viability (MTT assay) and ROS reduction .
Q. What characterization techniques are essential for confirming tautomeric forms of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Enol forms show 3-OH peaks at ~13 ppm (¹H) and carbonyls at 187–200 ppm (¹³C). Keto forms lack 3-OH but exhibit upfield H-2 signals .
- X-ray crystallography : Resolves tautomeric solid-state structures.
- pH-dependent UV/Vis : Monitors tautomeric shifts in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activities across studies?
- Methodological Answer :
- Standardize protocols : Control solvent purity, temperature, and catalyst ratios (e.g., triethylamine concentration in one-pot synthesis) .
- Validate biological assays : Use identical cell lines (e.g., SH-SY5Y for PD models) and MAO-B isoform-specific inhibitors to reduce variability .
- Cross-reference tautomerism : Characterize products under consistent pH conditions to avoid misassignment of active species .
Q. What advanced in vitro models could improve translational relevance for neuroprotection studies?
- Methodological Answer :
- 3D neuronal cultures : Mimic blood-brain barrier and dopaminergic neuron networks.
- Patient-derived iPSCs : Capture genetic heterogeneity in Parkinson’s pathology.
- Multi-omics integration : Combine transcriptomics (RNA-seq) with metabolomics to map compound effects on oxidative stress pathways .
Q. How do C-2/C-3 substituents modulate selectivity for estrogen receptors (ER) versus MAO-B?
- Methodological Answer :
- C-2 aroyl groups : Enhance ER binding (e.g., SERM/SERD activity via hydrophobic interactions) .
- C-3 hydroxyl : Favors MAO-B inhibition through H-bonding with FAD cofactor .
- Method : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in ERα vs. MAO-B active sites. Validate with mutagenesis (e.g., MAO-B Y398A mutant) .
Data Contradiction Analysis
Example : Discrepancies in MAO-B inhibition IC₅₀ values across studies.
- Root Cause : Differences in assay conditions (e.g., enzyme source, substrate concentration).
- Resolution :
- Use recombinant human MAO-B (vs. rat liver extracts).
- Normalize data to reference inhibitors (e.g., selegiline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
